PRMT5 Inhibition Potency: Single-Digit Nanomolar IC50 in MTAP-Deleted Cancer Cells
8-Bromo-2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one demonstrates potent inhibition of PRMT5 methyltransferase activity with an IC50 of 4 nM in MTAP knockout human HCT-116 colorectal carcinoma cells [1]. In contrast, its activity against PRMT5 in MTAP wild-type HCT-116 cells is substantially reduced, with IC50 values of approximately 1050-1060 nM [1]. This represents a >250-fold selectivity window favoring MTAP-deleted over MTAP-intact cellular contexts.
| Evidence Dimension | PRMT5 methyltransferase inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Same compound in MTAP wild-type HCT-116 cells: IC50 = 1050-1060 nM |
| Quantified Difference | 262-fold selectivity for MTAP knockout versus wild-type |
| Conditions | MTAP knockout vs. wild-type human HCT-116 colorectal carcinoma cells; PRMT5-mediated SDMA modification assay |
Why This Matters
This selectivity profile supports the compound's utility in targeted synthetic lethality studies where MTAP-deleted cancers are the intended model system, distinguishing it from non-selective PRMT5 inhibitors that lack this therapeutic window.
- [1] BindingDB. BDBM50585596 (CHEMBL5076766). Affinity Data: IC50 = 4 nM (MTAP knockout HCT-116 cells); IC50 = 1.05-1.06 μM (wild-type HCT-116 cells). View Source
